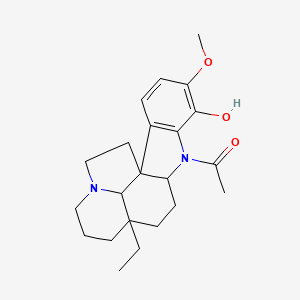
Aspidocarpine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspidocarpine is an alkaloid isolated from the bark of Aspidosperma desmanthum. It has garnered attention due to its significant antihypertensive activity, which has been demonstrated in various studies . The compound’s structure was elucidated using spectral data from 1H and 13C-NMR (1D and 2D) and high-resolution mass spectrometry (HRESIMS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aspidocarpine is typically isolated from natural sources, specifically the bark of Aspidosperma desmanthum. The isolation process involves extraction followed by purification using chromatographic techniques . The structure is confirmed through NMR and mass spectrometry analysis .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Aspidocarpine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the alkaloid’s structure, potentially enhancing its pharmacological properties.
Common Reagents and Conditions: The specific reagents and conditions for these reactions vary depending on the desired modification. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities .
Applications De Recherche Scientifique
Chemical and Biological Properties
Aspidocarpine is characterized as a yellow crystalline compound with a complex structure elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry. Its molecular formula and structural properties make it a valuable subject for chemical research.
Key Properties:
- Molecular Formula: C₁₈H₂₃N₃O₃
- Solubility: Soluble in organic solvents, sparingly soluble in water.
- Antihypertensive Activity: Demonstrated significant reduction in systolic and diastolic blood pressure in normotensive Wistar rats without causing sedation or motor impairment .
Pharmacological Studies
This compound's antihypertensive properties have been extensively studied, demonstrating its potential as a therapeutic agent for managing hypertension. Research indicates that it reduces blood pressure effectively while maintaining motor coordination, making it a candidate for further clinical trials.
Table 1: Summary of Antihypertensive Studies on this compound
Ethnobotanical Research
The traditional use of Aspidosperma species in folk medicine for treating malaria and other ailments has prompted investigations into the ethnobotanical relevance of this compound. The integration of traditional knowledge with modern pharmacological studies offers a promising avenue for discovering new therapeutic agents.
Case Study: Ethnobotanical Use in Ecuador
- Aspidosperma spruceanum is traditionally used against malaria and leishmaniasis by indigenous Kichwa people. In silico studies have suggested that this compound may possess antileishmaniasis properties, making it a candidate for drug development against neglected tropical diseases .
Cytotoxicity and Antiplasmodial Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines and shows promise in combating Plasmodium falciparum, the causative agent of malaria.
Table 2: Cytotoxicity and Antiplasmodial Activity
Mécanisme D'action
Aspidocarpine exerts its antihypertensive effects by reducing systolic, median, and diastolic blood pressures without causing motor incoordination or imbalance . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interacts with specific receptors and enzymes involved in blood pressure regulation .
Comparaison Avec Des Composés Similaires
Aspidocarpine is unique among alkaloids due to its specific antihypertensive activity. Similar compounds include other alkaloids with neuroprotective and anti-inflammatory activities, such as:
Pilocarpine: Known for its use in treating glaucoma and dry mouth.
Cubebin: Exhibits anti-inflammatory and antimicrobial activities.
This compound’s unique combination of antihypertensive activity and lack of motor impairment sets it apart from these other compounds .
Propriétés
Formule moléculaire |
C22H30N2O3 |
|---|---|
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-(12-ethyl-6-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl)ethanone |
InChI |
InChI=1S/C22H30N2O3/c1-4-21-9-5-12-23-13-11-22(20(21)23)15-6-7-16(27-3)19(26)18(15)24(14(2)25)17(22)8-10-21/h6-7,17,20,26H,4-5,8-13H2,1-3H3 |
Clé InChI |
CITPXCNSMZMNIW-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |
SMILES canonique |
CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC(=C5O)OC)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















